

# Cross-cultural differences in the expression of laughter

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An In-depth Technical Guide on Cross-Cultural Differences in the Expression of Laughter

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Laughter, a fundamental human vocalization, is ubiquitous across all cultures. However, its expression and perception are nuanced by cultural factors. This technical guide provides a comprehensive overview of the cross-cultural differences in the expression of laughter, synthesizing key research findings for researchers, scientists, and drug development professionals. We present quantitative data from seminal studies in clearly structured tables, detail the experimental protocols of these key experiments, and provide visualizations of the underlying neural and socio-cultural frameworks. This guide is intended to serve as a valuable resource for understanding the complex interplay between biology and culture in this important social behavior.

## Introduction

While the capacity for laughter is a universal human trait, the acoustic properties, social contexts, and display rules governing its expression vary significantly across cultures. These

differences are not merely anecdotal; they are quantifiable and have been the subject of rigorous scientific investigation. Understanding these variations is crucial for fields ranging from cross-cultural psychology and neuroscience to human-computer interaction and the development of culturally sensitive affective computing. This guide will delve into the core aspects of these differences, focusing on the distinction between spontaneous and volitional laughter, the perception of laughter across societies, the acoustic cues that transcend cultural boundaries, and the social norms that shape when and how we laugh.

## **Quantitative Data on Cross-Cultural Laughter Perception**

Recent large-scale studies have provided valuable quantitative data on how laughter is perceived across diverse cultures. These studies typically involve playing recordings of laughter to participants from various societies and asking them to make judgments about the laughers or the context of the laughter.

## **Distinguishing Friends from Strangers based on Co-laughter**

A key study by Bryant et al. (2016) investigated whether listeners from different cultures could distinguish between friends and strangers based on short clips of co-laughter. The study involved 966 participants from 24 societies.

Cultural Group	Accuracy (%)
Overall Average	61%
Female-Female Friendship Dyads (Average Accuracy)	85%
Mixed-Sex Friendship Dyads (Average Accuracy)	75%
Male-Male Friendship Dyads (Average Accuracy)	78%
Female-Female Stranger Dyads (Average Accuracy)	67%
Mixed-Sex Stranger Dyads (Average Accuracy)	82%
Male-Male Stranger Dyads (Average Accuracy)	73%
Data synthesized from Bryant et al. (2016) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	

## Differentiating Spontaneous and Volitional Laughter Across Cultures

A subsequent study by Bryant et al. (2018) examined the ability of 884 participants from 21 societies to distinguish between spontaneous ("real") and volitional ("fake") laughter. The overall accuracy was significantly above chance, ranging from 56% to 69% across the different societies.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Society	Accuracy (%)
Overall Average	64%
Range Across 21 Societies	56% - 69%
Data synthesized from Bryant et al. (2018) <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>	

## Cross-Cultural Recognition of Emotional Vocalizations

Sauter et al. (2010) conducted a seminal study comparing the recognition of nonverbal emotional vocalizations, including laughter (amusement), between Western (British) and culturally isolated Himba participants from Namibia.

Emotion	Himba Listeners' Recognition of English Vocalizations (Accuracy %)	English Listeners' Recognition of Himba Vocalizations (Accuracy %)
Amusement (Laughter)	> Chance Level (Specific % not detailed in snippet)	> Chance Level (Specific % not detailed in snippet)
Anger	> Chance Level	> Chance Level
Disgust	> Chance Level	> Chance Level
Fear	> Chance Level	> Chance Level
Sadness	> Chance Level	> Chance Level
Surprise	> Chance Level	> Chance Level

Data synthesized from Sauter et al. (2010)[5][14][15][16][17]

## Cultural Display Rules for Laughter

Kamiloğlu et al. (2024) investigated the cultural display rules for various nonverbal vocalizations, including laughter, across four different cultures. They assessed the perceived appropriateness of expressing these vocalizations in public versus private settings and with close versus not-close others. While specific quantitative data for laughter appropriateness ratings across the four cultures is not available in the provided snippets, the study found that laughter is generally considered more socially acceptable than other vocalizations like roars or groans.[18][19][20][21][22] Furthermore, across all cultures, expressing vocalizations was perceived as more appropriate in private and with close others.[18][19][20][21][22]

## Experimental Protocols

The following sections detail the methodologies of the key experiments cited in this guide.

## Protocol for "Detecting affiliation in colaughter across 24 societies" (Bryant et al., 2016)

- Participants: 966 participants from 24 diverse societies, including hunter-gatherer and other traditional small-scale populations, working-class urban groups, and university students.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[23\]](#)
- Stimuli: 48 short audio clips of two people laughing together. The laughter was extracted from natural conversations between pairs of undergraduate students who were either friends or recently acquainted strangers. The dyads included female-female, male-male, and mixed-sex pairs.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Procedure: Participants listened to the decontextualized audio clips of co-laughter. For each clip, they were asked to judge whether the two individuals laughing were friends or strangers. The task was a forced-choice response.[\[2\]](#)[\[23\]](#)
- Acoustic Analysis: The researchers conducted acoustic analyses of the individual laughter segments, examining features associated with voicing dynamics, such as fundamental frequency (F0) and intensity.[\[1\]](#)[\[2\]](#)[\[23\]](#)

## Protocol for "The Perception of Spontaneous and Volitional Laughter Across 21 Societies" (Bryant et al., 2018)

- Participants: 884 participants from 21 societies across six regions of the world.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Stimuli: 36 recorded laughs produced by female English speakers. 18 of the laughs were spontaneous (recorded from natural conversations between friends), and 18 were volitional (produced on command).[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)
- Procedure: Participants listened to the randomized recordings of the 36 laughs. After each laugh, they were asked to determine whether it was "real" or "fake" through a forced-choice task. The experiment included one practice trial.[\[10\]](#)[\[13\]](#)

- Acoustic Analysis: The study involved an acoustic analysis of the laughter stimuli, focusing on sound features associated with arousal in vocal production, such as pitch (fundamental frequency), intensity variability, and harmonics-to-noise ratio.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)

## Protocol for "Cross-cultural recognition of basic emotions through nonverbal emotional vocalizations" (Sauter et al., 2010)

- Participants: Two culturally and linguistically distinct groups: Western English speakers and Himba individuals from remote, culturally isolated villages in Namibia.[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Stimuli: Nonverbal emotional vocalizations for a set of "basic" emotions (anger, disgust, fear, joy/amusement, sadness, surprise) and other positive emotions. The vocalizations were produced by members of both the English and Himba groups.[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Procedure: A forced-choice task was used. Participants listened to a vocalization and were presented with two stories. They had to choose the story that best matched the emotion conveyed by the vocalization. This method avoids the need for translating emotion labels.[\[5\]](#)
- Data Analysis: The accuracy of emotion recognition was calculated for each emotion and each cultural group (both for recognizing emotions from their own culture and the other culture). Statistical analyses (chi-square tests) were used to determine if the recognition rates were significantly above chance.[\[5\]](#)

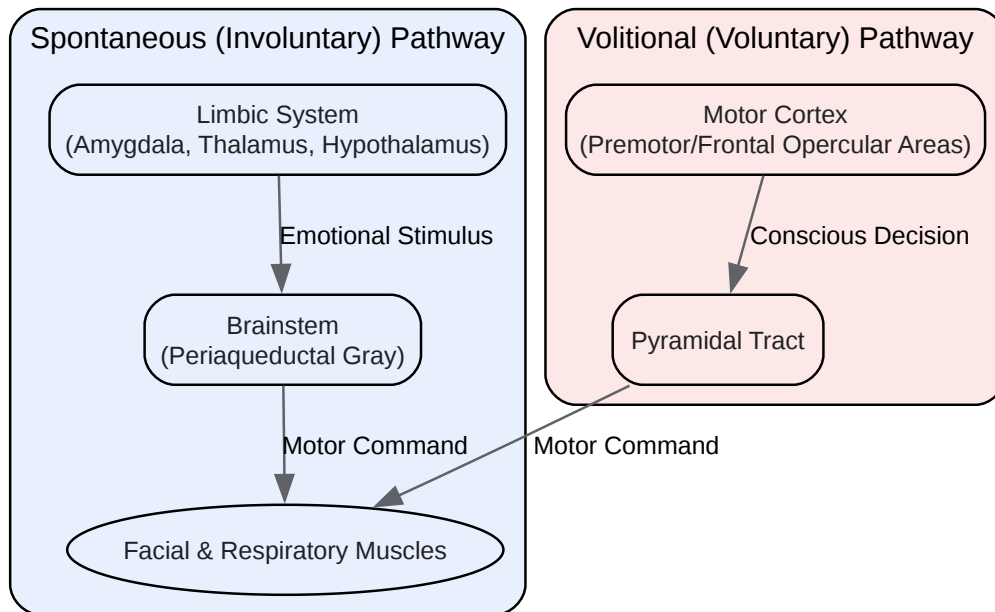
## Signaling Pathways and Logical Relationships

The expression of laughter is not a monolithic phenomenon. It is governed by distinct neural pathways and is modulated by a complex interplay of cultural and social factors.

## Dual-Pathway Model of Laughter Production

Neurobiological research suggests that there are two distinct neural pathways for the production of laughter: one for spontaneous, emotionally driven laughter and another for volitional, or "fake," laughter.[\[7\]](#)[\[24\]](#)

Dual-Pathway Model of Laughter Production

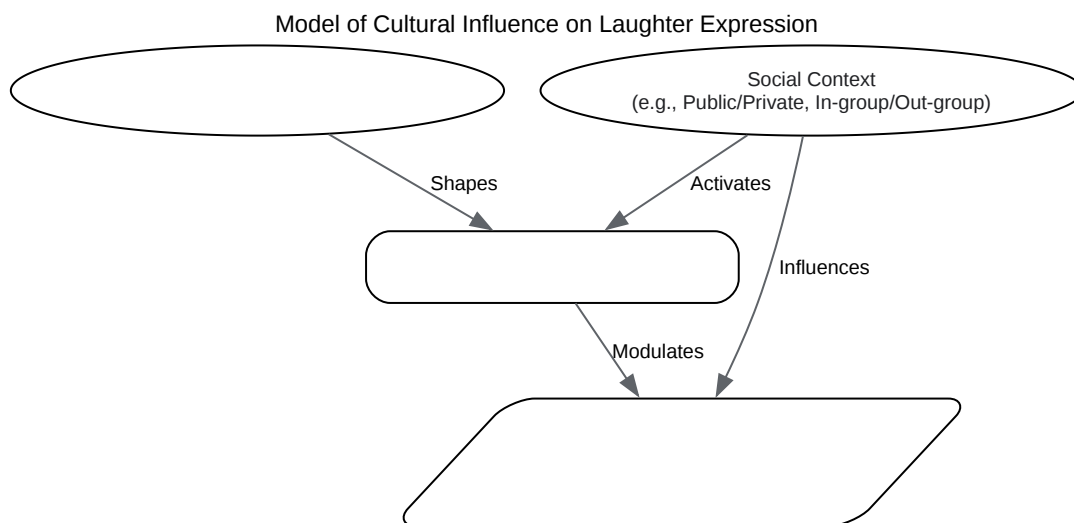


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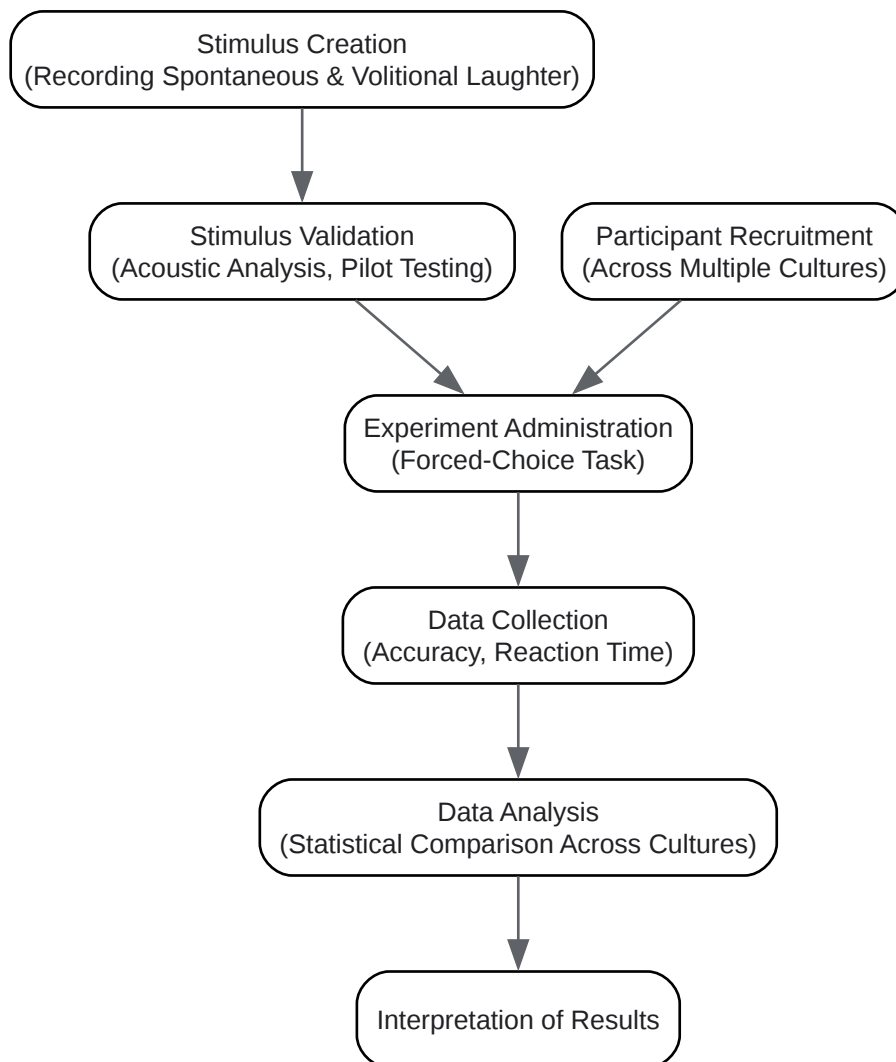
Caption: Dual neural pathways for spontaneous and volitional laughter.

## A Model of Cultural Influence on Laughter Expression

Cultural norms and values significantly shape how, when, and where laughter is expressed. This can be conceptualized through a model that incorporates cultural dimensions, such as individualism-collectivism, and the resulting display rules.



## Experimental Workflow for Cross-Cultural Laughter Perception



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